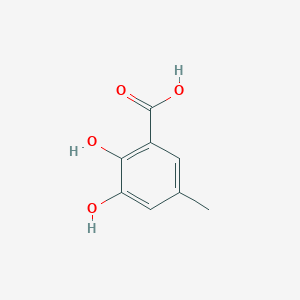

2,3-Dihydroxy-5-methylbenzoic acid

Vue d'ensemble

Description

2,3-Dihydroxy-5-methylbenzoic acid is a biochemical used for proteomics research . It has a molecular formula of C8H8O4 and a molecular weight of 168.15 .

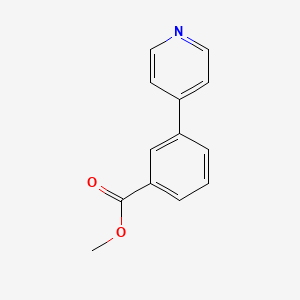

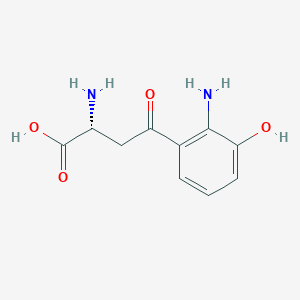

Molecular Structure Analysis

The molecular structure of 2,3-Dihydroxy-5-methylbenzoic acid consists of a benzene ring with two hydroxyl groups and one methyl group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the compound’s name.Applications De Recherche Scientifique

Proteomics Research

2,3-Dihydroxy-5-methylbenzoic acid is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein expression, interactions, and modifications that can provide valuable insights into cellular processes and diseases .

Cell Biology

While specific applications in cell biology are not directly mentioned in the search results, the compound’s use in proteomics research suggests potential applications in studying cellular processes. Proteins play crucial roles in virtually all biological processes, and their study can reveal how cells function and respond to various stimuli .

Genomics

In genomics, the compound could potentially be used in studying the effects of genetic variations on protein expression and function . Understanding these effects can help researchers identify genetic markers for diseases and develop personalized treatments .

Chromatography

Although specific applications in chromatography are not directly mentioned in the search results, the compound’s use in proteomics research suggests potential applications in this field. Chromatography is a technique used to separate mixtures, and it’s often used in proteomics to separate and analyze complex protein samples .

Mass Spectrometry

The compound could potentially be used in mass spectrometry, a technique used to measure the mass-to-charge ratio of ions. This can help identify and quantify molecules in simple and complex mixtures, such as proteins in a proteomics sample .

Analytical Chemistry

In analytical chemistry, 2,3-Dihydroxy-5-methylbenzoic acid could be used as a standard or reagent . Analytical chemistry involves the analysis of samples to determine their chemical composition and structure .

Biopharma Production

While specific applications in biopharma production are not directly mentioned in the search results, the compound’s use in proteomics research suggests potential applications in this field. Biopharmaceuticals are medical drugs produced using biotechnology, and they often involve the use of proteins .

Advanced Battery Science and Technology

Although specific applications in advanced battery science and technology are not directly mentioned in the search results, the compound’s chemical properties suggest potential applications in this field. For example, it could potentially be used in the development of new battery materials or electrolytes .

Mécanisme D'action

Target of Action

The primary targets of 2,3-Dihydroxy-5-methylbenzoic acid are 2,3-dihydroxybenzoate-AMP ligase and Neutrophil gelatinase-associated lipocalin . These targets play crucial roles in biochemical reactions and immune responses respectively .

Mode of Action

The compound interacts with its targets through a process known as activation of the carboxylate group . This involves ATP-dependent PPi exchange reactions, leading to the formation of an acyladenylate . The side chain conformation of a tyrosine residue controls the entry and exit of substrate/product during reversible reactions .

Biochemical Pathways

It is known that the compound plays a role in thecarboxylation and decarboxylation reactions . These reactions are crucial for various metabolic processes.

Result of Action

Its interaction with its targets suggests it may have effects onmetabolic processes and immune responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-Dihydroxy-5-methylbenzoic acid. For example, the compound’s physical state, melting point, boiling point, density, and refractive index can all be influenced by environmental conditions .

Propriétés

IUPAC Name |

2,3-dihydroxy-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,9-10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLKLKFWHLNSPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454952 | |

| Record name | 2,3-Dihydroxy-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydroxy-5-methylbenzoic acid | |

CAS RN |

6049-93-0 | |

| Record name | 2,3-Dihydroxy-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

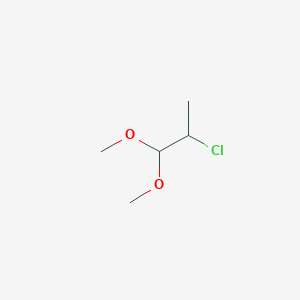

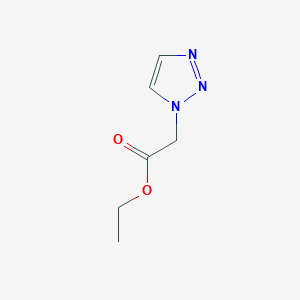

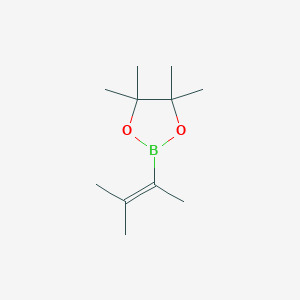

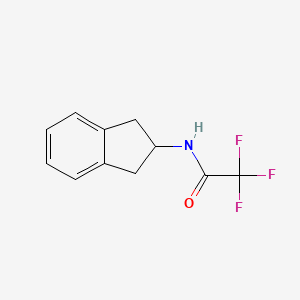

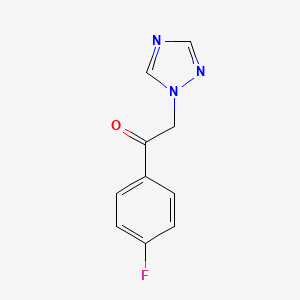

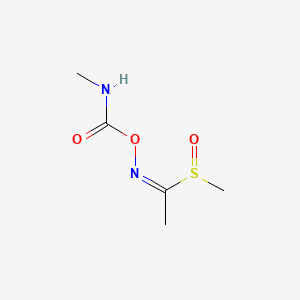

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido)propanoate](/img/structure/B1599939.png)

![5-Acetamido-6-[2-[5-acetamido-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid](/img/structure/B1599941.png)